Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Methodologies of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid
Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Methodologies of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid
Introduction & Core Rationale
In the realm of modern drug discovery and medicinal chemistry, bifunctional aromatic building blocks are critical for developing complex molecular architectures, such as macrocyclic peptidomimetics and targeted covalent inhibitors. 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a highly versatile intermediate characterized by an electron-deficient aromatic core, a terminal carboxylic acid, a reducible nitro group, and a flexible, ether-containing thioether side chain[1].
As an Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic synthetic node. The strategic placement of the nitro group para to the sulfanyl linkage initially serves to activate the ring for Nucleophilic Aromatic Substitution (SNAr) during its synthesis, a well-established methodology for generating functionalized aromatic systems in medicinal chemistry, as demonstrated in [2]. Post-synthesis, the nitro group can be reduced to an aniline, providing an orthogonal handle for amide coupling, while the carboxylic acid allows for immediate incorporation into solid-phase peptide synthesis (SPPS) or solution-phase library generation.
Structural Analysis & Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The flexible 3-methoxypropyl chain acts as a lipophilic modifier with a terminal hydrogen-bond acceptor (the ether oxygen), which can favorably modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates. The carboxylic acid ensures aqueous solubility at physiological pH, while the nitro group serves as a strong electron-withdrawing group (EWG)[3].
Table 1: Physicochemical Properties of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid
| Property | Value / Description |
| Chemical Name | 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid |
| CAS Registry Number | 1274507-38-8 |
| Molecular Formula | C11H13NO5S |
| Molecular Weight | 271.29 g/mol |
| SMILES String | O=C(O)c1cc(=O)ccc1SCCCOC |
| Hydrogen Bond Donors | 1 (Carboxylic acid) |
| Hydrogen Bond Acceptors | 6 (Nitro, Ether, Carboxylic acid) |
| Rotatable Bonds | 6 |
| Reactivity Profile | Electrophilic at COOH; Reducible at NO2; Oxidizable at S |
Data synthesized from commercial chemical repositories including[4] and [1].
Mechanistic Synthesis & Experimental Protocol (SNAr Pathway)
Expertise & Experience: The most efficient and high-yielding route to synthesize this compound is via an SNAr reaction. We select 2-fluoro-5-nitrobenzoic acid as the electrophile rather than the chloro-analogue. Why? In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer intermediate, not the leaving group departure. Fluorine's high electronegativity makes the ipso-carbon significantly more electrophilic, accelerating the thiol attack. The nitro group at the 5-position (para to the fluorine) provides essential resonance stabilization for the anionic intermediate[2].
Self-Validating Experimental Protocol: SNAr Synthesis
Objective: High-purity synthesis of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid. Reagents: 2-Fluoro-5-nitrobenzoic acid (1.0 eq), 3-methoxypropane-1-thiol (1.1 eq), Potassium Carbonate (K2CO3) (2.5 eq), anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Methodology:
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Preparation: Dissolve 2-fluoro-5-nitrobenzoic acid in anhydrous DMF under an inert nitrogen atmosphere. The concentration should be maintained at approximately 0.2 M to prevent intermolecular side reactions.
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Base Addition: Add K2CO3. Causality: The base serves a dual purpose: it deprotonates the carboxylic acid (preventing it from acting as a competing electrophile or proton source) and deprotonates the thiol to generate the highly nucleophilic thiolate anion.
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Nucleophile Introduction: Slowly add 3-methoxypropane-1-thiol dropwise at 0 °C to control the initial exothermic formation of the thiolate.
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Reaction Execution: Warm the mixture to room temperature (25 °C) and stir for 4–6 hours. Self-Validation Check: The reaction progress must be monitored via LC-MS. The disappearance of the starting material mass (m/z 184 for [M-H]-) and the appearance of the product mass (m/z 270 for [M-H]-) confirms the formation of the thioether.
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Quenching & Workup: Pour the reaction mixture into ice-cold 1 M HCl to protonate the carboxylic acid, driving the product out of the aqueous phase.
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Extraction & Purification: Extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient) to yield the pure product.
Downstream Applications and Workflow Diagram
Once synthesized, this building block is primed for derivatization. In the development of targeted therapeutics, the thioether can be oxidized to a sulfone to increase rigidity and polarity. More commonly, the nitro group is subjected to catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2) to yield an aniline. This aniline is an excellent nucleophile for subsequent amide couplings, enabling the construction of extended peptidomimetic scaffolds or PROTAC linkers.
Synthetic workflow and downstream functionalization of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid.
Analytical Validation
To ensure trustworthiness in the synthetic pipeline, rigorous analytical validation is mandatory before utilizing the compound in downstream biological assays.
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1H NMR (DMSO-d6): Validation requires observing the disappearance of the highly deshielded fluorine-adjacent proton and the appearance of the aliphatic multiplets corresponding to the 3-methoxypropyl chain (e.g., a triplet for the -S-CH2- around 3.0 ppm, a singlet for the -OCH3 around 3.2 ppm, and a triplet for the -CH2-O- around 3.4 ppm). The aromatic region will display a classic AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring.
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LC-MS: Electrospray ionization in negative mode (ESI-) must yield a prominent [M-H]- peak at m/z 270.0, confirming the exact mass of the coupled product without fragmentation of the thioether bond.
References
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Title: 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS 1274507-38-8) Source: Accela ChemBio URL: [Link]
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Title: Targeting Melanocortin Receptors Using SNAr-Type Macrocyclization: A Doubly Orthogonal Route to Cyclic Peptide Conjugates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
- 1. 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid | 1274507-38-8 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. 1340194-27-5,2-tert-butyloxan-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
